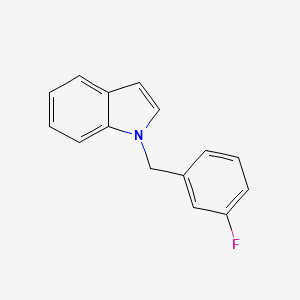

1-(3-Fluorobenzyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

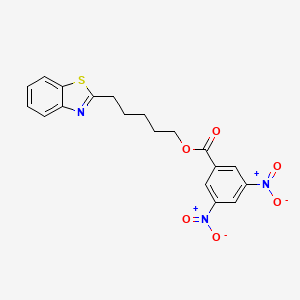

1-(3-Fluorobenzyl)-1H-indole is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.253 . It is a liquid at room temperature . The compound is also known by several synonyms, including 1-3-fluorobenzyl piperazine, 1-3-fluorophenyl methyl piperazine, 1-3-fluoro-benzyl-piperazine, and others .

Synthesis Analysis

The synthesis of fluorinated compounds, including 1-(3-Fluorobenzyl)-1H-indole, has been a topic of interest in recent years . Enzymatic methods are essential for the synthesis of these compounds . Two main strategies are used: (1) C-F bonds are directly formed to obtain fluorine-containing compounds, and (2) complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

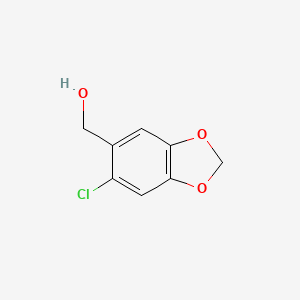

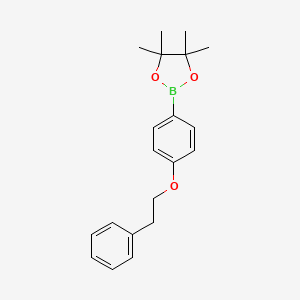

The molecular structure of 1-(3-Fluorobenzyl)-1H-indole includes a fluorobenzyl group attached to a piperazine ring . The InChI Key for this compound is ITHBJSRWFNLKIH-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Fluorobenzyl)-1H-indole are not available, studies on similar compounds suggest that fluorinated compounds can participate in various reactions . For instance, 3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride .Physical And Chemical Properties Analysis

1-(3-Fluorobenzyl)-1H-indole is a liquid at room temperature with a density of 1.097 g/mL at 25 °C . It has a boiling point of 281°C . The refractive index is 1.529 .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization in Organic Chemistry

1-(3-Fluorobenzyl)-1H-indole is a derivative of the indole nucleus, which is integral in synthesizing a wide array of biologically active compounds. The indole structure is a key component in many natural and synthetic products, and its synthesis and functionalization have been a major research focus for over a century. Notably, palladium-catalyzed reactions have become crucial in the synthesis of complex molecules containing indoles, significantly influencing organic synthesis methods (Cacchi & Fabrizi, 2005).

Biological Evaluation as Cyclooxygenase Inhibitors

Research has shown that certain indole derivatives, specifically indol-2 and 3-carboxamides, demonstrate significant inhibitory effects on cyclooxygenase-2 (COX-2) enzymes. These findings are particularly relevant in the development of drugs targeting inflammation and pain. Substitution on the indole nitrogen, such as with benzyl and p-fluorobenzyl groups, contributes to these COX-2 inhibitory properties (Olgen et al., 2002).

Development of Hepatitis B Inhibitors

The synthesis of novel indole derivatives has been explored for their potential as inhibitors of hepatitis B virus (HBV). Studies have demonstrated that certain indole-based compounds exhibit nanomolar inhibitory activity against HBV in vitro, marking them as promising candidates for antiviral drug development (Ivashchenko et al., 2019).

Photophysical Studies and Sensing Applications

Indole derivatives have been synthesized and studied for their photophysical properties, making them suitable for use as fluorescent probes. Their interaction with various anions, particularly fluoride ions, and the subsequent spectral changes suggest potential applications in sensing technologies (Pereira et al., 2010).

Anticancer and Antiestrogenic Activities

Indole-benzimidazoles, structurally similar to selective estrogen receptor modulators (SERMs), have shown promising anticancer and antiestrogenic effects. These compounds can modulate estrogen receptor target gene expression and other cellular signaling pathways, offering potential therapeutic benefits in cancer treatment (Karadayi et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-6-3-4-12(10-14)11-17-9-8-13-5-1-2-7-15(13)17/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFNPLQAKSFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanoethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2620513.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2620514.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2620521.png)

![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2620533.png)